molecular formula C11H14N4O2S B7468938 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-

1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)-

Cat. No.: B7468938
M. Wt: 266.32 g/mol
InChI Key: STRJKKMNDDWEOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- is a heterocyclic compound that belongs to the family of pyrazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- typically involves the reaction of pyrazole derivatives with pyridine derivatives under specific conditions. One common method includes the treatment of diphenylhydrazone and pyridine with iodine . Another approach involves the reaction of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods

Industrial production of this compound often employs large-scale synthesis techniques, including the use of high-yield reactions and efficient purification methods. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1h-Pyrazolo[3,4-b]pyridine,3-(1-piperidinylsulfonyl)- stands out due to its specific substitution pattern, which imparts unique biological activities and enhances its potential as a therapeutic agent .

Properties

IUPAC Name

3-piperidin-1-ylsulfonyl-2H-pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O2S/c16-18(17,15-7-2-1-3-8-15)11-9-5-4-6-12-10(9)13-14-11/h4-6H,1-3,7-8H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRJKKMNDDWEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C3C=CC=NC3=NN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.